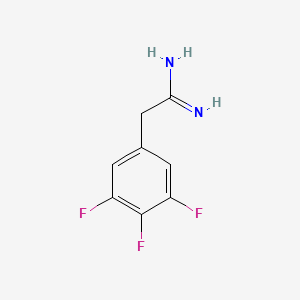

2-(3,4,5-Trifluorophenyl)ethanimidamide

Description

2-(3,4,5-Trifluorophenyl)ethanimidamide is a fluorinated aromatic compound characterized by a phenyl ring substituted with fluorine atoms at the 3-, 4-, and 5-positions, linked to an ethanimidamide group. This structural motif confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The trifluorinated phenyl group enhances lipophilicity and metabolic stability, which are critical for drug design, while the ethanimidamide moiety may participate in hydrogen bonding or coordination chemistry.

Properties

IUPAC Name |

2-(3,4,5-trifluorophenyl)ethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2/c9-5-1-4(3-7(12)13)2-6(10)8(5)11/h1-2H,3H2,(H3,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHWTTVQBUJYCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)CC(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trifluorophenyl)ethanimidamide typically involves the reaction of 3,4,5-trifluorobenzaldehyde with an appropriate amine under reductive amination conditions. The reaction can be catalyzed by various reducing agents such as sodium borohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trifluorophenyl)ethanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can lead to the formation of primary amines using reducing agents such as lithium aluminum hydride.

Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of amides or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(3,4,5-Trifluorophenyl)ethanimidamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure and properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trifluorophenyl)ethanimidamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards the target molecules, making it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structurally related halogenated or fluorinated aromatic compounds, as detailed in the evidence. Key analogs include:

Acylthioureas with Trifluorophenyl Substituents

describes acylthioureas bearing 2,3,4-trifluorophenyl, 2,4,5-trifluorophenyl, and 2,4,6-trifluorophenyl groups. These compounds exhibit antimicrobial activity against Pseudomonas aeruginosa and Staphylococcus aureus, with activity influenced by fluorine substitution patterns:

- Positional Effects: 2,4,5-Trifluorophenyl: Shows moderate antibiofilm activity due to balanced electron-withdrawing effects and steric accessibility. 2,3,4-Trifluorophenyl: Higher steric hindrance reduces interaction with bacterial targets compared to 2,4,5-substituted analogs.

Chlorinated Phthalimides ()

3-Chloro-N-phenyl-phthalimide, a monomer for polyimide synthesis, shares a halogenated aromatic core with the target compound. Key differences include:

- Halogen Type : Chlorine (in phthalimide) vs. fluorine (in ethanimidamide). Chlorine’s larger atomic radius and lower electronegativity may reduce thermal stability but enhance π-π stacking in polymers.

- Functional Group : The phthalimide’s cyclic imide group contrasts with the ethanimidamide’s linear structure, affecting solubility and reactivity in polymerization reactions .

Phosphazene Derivatives ()

Tetrachloromonospirocyclotriphosphazenes (e.g., compounds 1–2) are phosphorus-nitrogen frameworks with chlorinated aryl groups. Unlike 2-(3,4,5-Trifluorophenyl)ethanimidamide, these compounds exhibit rigid, spirocyclic architectures suited for materials science.

Data Table: Key Properties of Comparable Compounds

Research Findings and Implications

- Antimicrobial Potential: Symmetrical fluorine substitution (3,4,5-F₃) in the target compound may improve activity over asymmetrical analogs (e.g., 2,4,5-F₃) by optimizing electronic interactions with bacterial membranes or enzymes .

- Material Science : Fluorination enhances thermal stability and hydrophobicity compared to chlorinated analogs, suggesting utility in high-performance polymers.

- Synthetic Challenges : The ethanimidamide group’s reactivity may require specialized conditions for stability, contrasting with the more robust phthalimide or phosphazene frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.